molecular formula C16H15N3O3S B2845825 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1396846-84-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2845825
CAS No.: 1396846-84-6
M. Wt: 329.37
InChI Key: LWHUMSQIMQTCJU-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1396846-84-6) is a synthetic small molecule with a molecular formula of C16H15N3O3S and a molecular weight of 329.37 g/mol . This compound features a unique hybrid architecture, integrating a 2,1,3-benzothiadiazole heteroaromatic system, a furan ring, and a sterically distinct cyclopropyl group within a single amide-linked scaffold . This specific structural combination is of significant interest in medicinal chemistry and drug discovery for designing novel bioactive agents. The 2,1,3-benzothiadiazole moiety is a privileged structure in material science and pharmaceutical research, known for its electron-accepting properties and potential in various applications . Furthermore, the fusion of a furan-2-carboxamide scaffold with other heterocyclic systems, such as 1,3,4-thiadiazole, has been demonstrated to yield potent inhibitors of biological targets like VEGFR-2, highlighting the potential of such hybrids in anticancer research . The presence of the hydroxyethyl linker and the cyclopropyl group adds complexity to the molecule's three-dimensional structure, which can influence its solubility, metabolic stability, and binding affinity to biological targets. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c20-15(10-3-6-12-13(8-10)19-23-18-12)17-9-16(21,11-4-5-11)14-2-1-7-22-14/h1-3,6-8,11,21H,4-5,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHUMSQIMQTCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC3=NSN=C3C=C2)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the furan and cyclopropyl groups through various coupling reactions. The final step usually involves the formation of the carboxamide group under mild conditions to preserve the integrity of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Carboxamide Bond Formation

The carboxamide linkage is likely formed via coupling between 2,1,3-benzothiadiazole-5-carboxylic acid and the amine intermediate 2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethylamine (Fig. 1). This reaction typically employs activating agents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC) to generate the reactive acyl chloride or mixed anhydride intermediate .

Example Protocol

  • Activation of 2,1,3-benzothiadiazole-5-carboxylic acid with SOCl₂ in anhydrous dichloromethane at 0°C.
  • Addition of the amine intermediate in the presence of triethylamine (Et₃N) to facilitate nucleophilic acyl substitution .

Hydroxyl Group

The secondary alcohol in the ethyl chain participates in:

  • Esterification : Reacts with acyl chlorides (e.g., acetic anhydride) under basic conditions .
  • Oxidation : Forms a ketone using Jones reagent (CrO₃/H₂SO₄).
  • Protection : Temporarily masked as a silyl ether (e.g., TBSCl) or acetate during synthesis .

Furan Ring

The furan-2-yl moiety undergoes:

  • Electrophilic Substitution : Nitration or halogenation at the α-position .
  • Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles .

Cyclopropane Ring

The strained cyclopropane ring is prone to:

  • Ring-Opening Reactions : With acids (e.g., HBr) to form bromoalkanes .
  • [2π+2π] Cycloadditions : With alkenes under UV light .

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, the benzothiadiazole core may decompose to release sulfur oxides (SOₓ) and nitrogen gases (N₂) .
  • Hydrolytic Degradation : The carboxamide bond hydrolyzes slowly in acidic or basic conditions to regenerate the carboxylic acid and amine .

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Product
HydroxylEsterificationAc₂O, PyridineAcetyl-protected derivative
FuranNitrationHNO₃, H₂SO₄5-Nitro-furan-2-yl derivative
CyclopropaneAcidic ring-openingHBr, CH₂Cl₂1-Bromo-3-(furan-2-yl)propane
CarboxamideHydrolysisHCl (6M), refluxBenzothiadiazole-5-carboxylic acid

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzothiadiazole moiety that contributes to its biological activity. The molecular formula is C16H15N3O3SC_{16}H_{15}N_3O_3S with a molecular weight of approximately 340.37 g/mol. Its structure suggests potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and hydrophobic interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide exhibit significant anticancer properties. Research has shown that benzothiadiazole derivatives can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that such compounds inhibit cell proliferation and promote cell cycle arrest in human cancer cells by modulating key signaling pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar capabilities. Studies have reported that benzothiadiazole derivatives can disrupt microbial cell membranes or inhibit essential enzymatic processes within microbial cells .

Drug Design and Synthesis

The synthesis of this compound has been explored in the context of drug development. Researchers have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact. The compound's ability to serve as a lead structure for further modifications makes it a valuable candidate in drug discovery programs targeting various diseases .

Targeting G Protein-Coupled Receptors (GPCRs)

Recent advancements in understanding GPCRs have opened new avenues for the application of this compound. GPCRs are pivotal in numerous physiological processes and are prominent drug targets. The structural features of this compound suggest it could interact with specific GPCR subtypes, potentially leading to the development of novel therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiadiazole derivatives revealed that modifications at the 5-position significantly enhanced their anticancer activity against breast cancer cell lines. The introduction of the cyclopropyl group was found to improve selectivity and potency compared to other derivatives lacking this modification .

Case Study 2: Antimicrobial Screening

In another investigation, various derivatives including N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-benzothiadiazoles were screened against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The furan ring and the benzo[c][1,2,5]thiadiazole core can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 2. Functional Group Impact on Properties

Group Target Compound Analog (Evidence) Potential Effect
Benzothiadiazole Core structure Benzodioxol () Increased electron deficiency; enhanced π-stacking
Cyclopropyl Substituent Cyclopropane () Improved metabolic stability
Hydroxyethyl Substituent Ethanolamide () Moderate solubility; H-bond donor
Furan-2-yl Substituent Thiazole () Reduced basicity; altered aromatic interactions

Biological Activity

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features several key functional groups that contribute to its biological activity:

  • Cyclopropyl Group : Known for its unique strain and reactivity, which can influence the binding affinity to biological targets.
  • Furan Moiety : A heterocyclic aromatic compound that often participates in electron-donating interactions.
  • Hydroxyethyl Group : Capable of forming hydrogen bonds, enhancing solubility and interaction with biological systems.
  • Benzothiadiazole Core : This structure is known for its role in various pharmacological activities, including fluorescence imaging.

The molecular formula of the compound is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S with a molecular weight of approximately 328.39 g/mol .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzothiadiazole can exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various pathogens, demonstrating potential effectiveness against bacterial strains .

Anticancer Properties

Preliminary investigations suggest that benzothiadiazole derivatives may possess anticancer properties. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

The proposed mechanism involves the interaction of the compound with specific enzymes or receptors in cellular pathways. The functional groups facilitate binding to these targets, altering their activity and potentially leading to therapeutic effects .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Anthelmintic Activity : A study on similar benzothiadiazole derivatives indicated effective paralysis and mortality in earthworm models, suggesting potential applications in treating parasitic infections .
  • Fluorescence Imaging : Research involving 2,1,3-benzothiadiazole derivatives as imaging probes demonstrated superior performance in live cell assays compared to traditional dyes like DAPI .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiadiazole Core : This can be achieved through cyclization reactions involving thiourea derivatives.
  • Introduction of Functional Groups : Subsequent reactions introduce the cyclopropyl and furan substituents via alkylation and cyclization techniques.
  • Final Coupling Reactions : The compound is finalized through amide bond formation under controlled conditions.

Q & A

Q. Validation Methodology :

  • Dose-response assays : Use 3D spheroid models to mimic tumor microenvironments.
  • Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) and flow cytometry for cell-cycle analysis.
  • Controls : Include positive controls (doxorubicin for cytotoxicity) and vehicle controls to rule out solvent effects .

How do structural modifications influence the compound’s interactions with biological targets?

Advanced Question
Key modifications and their effects:

  • Cyclopropyl substitution : Enhances metabolic stability by resisting cytochrome P450 oxidation.
  • Furan replacement with thiophene : Alters electronic properties, potentially improving binding to hydrophobic enzyme pockets.
  • Hydroxyethyl chain elongation : May reduce blood-brain barrier penetration due to increased polarity .

Q. Structure-Activity Relationship (SAR) Workflow :

Synthesize analogs with targeted substitutions.

Screen against target proteins (e.g., kinases) using surface plasmon resonance (SPR) or microscale thermophoresis (MST).

Cross-validate with molecular docking simulations (AutoDock Vina) .

What analytical techniques are critical for resolving contradictions in reported activity data across studies?

Advanced Question
Discrepancies in biological activity often arise from:

  • Purity variability : Impurities (>5%) can skew results.
  • Assay conditions : pH, serum concentration, or cell-line heterogeneity.

Q. Resolution Strategies :

  • Orthogonal purity analysis : Combine HPLC, HRMS, and elemental analysis.
  • Standardized bioassays : Adhere to CLSI guidelines for antimicrobial testing.
  • Structural confirmation : Single-crystal X-ray diffraction to rule out polymorphic effects .

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